molecular formula C14H11BrN2O3 B5610965 N-(4-bromophenyl)-2-methyl-3-nitrobenzamide

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B5610965
M. Wt: 335.15 g/mol
InChI Key: QPTPBEQGMAICSK-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-methyl-3-nitrobenzamide (compound 28b) is a benzamide derivative synthesized via the reaction of 4-bromoaniline with 2-methyl-3-nitrobenzoic acid, achieving an 89% yield . Its structural characterization includes ¹H NMR (DMSO-d₆) δ 10.71 (s, 1H, NH), 8.01 (d, J = 7.5 Hz, 1H), 7.89–7.45 (m, 6H), and 2.41 (s, 3H, CH₃). The exact mass is 334.0 g/mol, and ESI-MS reveals isotopic peaks at m/z 332.8 and 334.8 [M−H]⁻ due to bromine .

Properties

IUPAC Name

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTPBEQGMAICSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methyl-3-nitrobenzamide typically involves the condensation of 4-bromoaniline with 2-methyl-3-nitrobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches such as the use of recyclable catalysts and solvent-free conditions can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Arylboronic acids, palladium catalyst, base (e.g., potassium carbonate)

    Oxidation: Potassium permanganate, acidic or basic medium

Major Products Formed

    Reduction: N-(4-bromophenyl)-2-methyl-3-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Oxidation: N-(4-bromophenyl)-2-carboxy-3-nitrobenzamide

Scientific Research Applications

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Benzamide Derivatives
Compound Substituents Key Features Biological Activity (if reported) Reference
28b 4-Br, 2-CH₃, 3-NO₂ High yield (89%), isotopic MS peaks Not reported
N-(2-Nitrophenyl)-4-bromo 2-NO₂, 4-Br Two molecules/asymmetric unit, H-bonding Not reported
4MNB 4-OCH₃, 2-NO₂, 4-Br Electron-rich phenyl ring Not reported
N-(4-Cl-phenyl)-2-methoxy 4-Cl, 2-OCH₃, 4-CH₃ Altered fluorescence properties Spectrofluorometric data
K22 4-Br, hydroxypiperidinyl Anti-CoV EC₅₀ = 5.5 µM Antiviral
Table 2: Influence of Halogen Substituents on Activity
Compound Halogen (X) IC₅₀/MIC Context Reference
N-(4-Fluorophenyl)maleimide F 5.18 µM Enzyme inhibition
N-(4-Bromophenyl)maleimide Br 4.37 µM Enzyme inhibition
2-((4-Br-phenyl)amino)-... Br 13–27 µM Antimicrobial

Biological Activity

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, effects on various cellular processes, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a bromophenyl group, a nitro group, and a benzamide structure, which contribute to its biological activity. The presence of the bromine atom is significant as it can influence the compound's interaction with biological targets.

Target Proteins : Similar compounds have been shown to interact with proteins such as heat shock protein hsp 90-alpha. This interaction can alter protein conformation, disrupt interactions with other proteins, and inhibit enzymatic activity, potentially leading to apoptosis in cancer cells.

Biochemical Pathways : The compound may influence pathways related to protein folding, cellular stress responses, and apoptosis. Its ability to inhibit enzymes like carbonic anhydrase and acetylcholinesterase suggests it could impact metabolic pathways significantly .

Enzyme Inhibition

This compound has demonstrated inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : The compound exhibits moderate inhibition of AChE, which is crucial for neurotransmission. Inhibition of this enzyme can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling .
  • Carbonic Anhydrase : This enzyme plays a vital role in maintaining acid-base balance and facilitating CO2 transport. The compound's inhibition of carbonic anhydrase could have implications for conditions such as glaucoma and epilepsy .

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antidiabetic Potential

Studies have highlighted the potential of benzamide derivatives in exhibiting antidiabetic activity through inhibition of α-glucosidase. This mechanism can help manage blood sugar levels by slowing carbohydrate digestion .

Case Studies and Experimental Findings

  • In Vitro Studies : Laboratory studies have shown that this compound effectively inhibits AChE with an IC50 value indicating significant potency compared to established inhibitors like rivastigmine .
  • Animal Models : In vivo studies reveal that at varying dosages, the compound influences metabolic pathways and gene expression related to oxidative stress response and apoptosis. Higher doses correlate with more pronounced effects on cellular functions.
  • Molecular Docking Studies : Computational studies demonstrate favorable binding interactions between the compound and target enzymes. These studies help elucidate the structure-activity relationship (SAR) and predict biological efficacy based on molecular interactions .

Summary of Biological Activities

Activity TypeMechanismKey Findings
Enzyme InhibitionAChE, Carbonic AnhydraseModerate inhibition observed
AntimicrobialBacterial inhibitionEffective against various strains
Antidiabeticα-Glucosidase inhibitionPotential for blood sugar control

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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